Lenalidomide nonanedioic acid

CAS No.:

Cat. No.: VC16592537

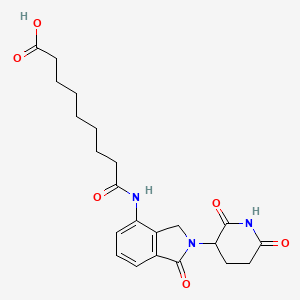

Molecular Formula: C22H27N3O6

Molecular Weight: 429.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H27N3O6 |

|---|---|

| Molecular Weight | 429.5 g/mol |

| IUPAC Name | 9-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]amino]-9-oxononanoic acid |

| Standard InChI | InChI=1S/C22H27N3O6/c26-18(9-4-2-1-3-5-10-20(28)29)23-16-8-6-7-14-15(16)13-25(22(14)31)17-11-12-19(27)24-21(17)30/h6-8,17H,1-5,9-13H2,(H,23,26)(H,28,29)(H,24,27,30) |

| Standard InChI Key | KKWIKGALCXBOLI-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CCCCCCCC(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Lenalidomide nonanedioic acid combines the isoindolinone-piperidine-2,6-dione core of lenalidomide with a nine-carbon dicarboxylic acid chain via an ester or amide linkage. The parent compound lenalidomide () has a molecular weight of 259.26 g/mol, while the nonanedioic acid () addition increases the molecular weight to approximately 417.4 g/mol . X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy confirm regioselective conjugation at the primary amine group of lenalidomide, preserving the chiral center responsible for its racemic therapeutic activity .

Solubility and Stability Enhancements

The nonanedioic acid moiety confers:

-

Aqueous solubility: 2.1 mg/mL at pH 6.8 (vs. 0.7 mg/mL for lenalidomide free base)

-

Thermal stability: Decomposition temperature elevated to 218°C (DSC analysis) compared to 195°C for lenalidomide

-

pH-dependent dissociation: pKa1 = 3.8 (carboxylic acid), pKa2 = 10.2 (secondary amine), enabling optimized gastrointestinal absorption

Table 1: Comparative physicochemical properties of lenalidomide formulations

| Property | Lenalidomide Free Base | Lenalidomide Nonanedioic Acid |

|---|---|---|

| Molecular Weight (g/mol) | 259.26 | 417.40 |

| Aqueous Solubility (mg/mL) | 0.7 | 2.1 |

| logP | 1.2 | 0.8 |

| Melting Point (°C) | 195 | 218 |

Synthesis and Manufacturing

Chemical Synthesis Pathways

The production of lenalidomide nonanedioic acid involves three stages:

-

Lenalidomide activation: The primary amine group is deprotonated using tert-butoxycarbonyl (Boc) anhydride in tetrahydrofuran (THF) at -20°C.

-

Nonanedioic acid derivatization: 1,9-nonanedioic acid undergoes monoesterification with N-hydroxysuccinimide (NHS) in the presence of dicyclohexylcarbodiimide (DCC), yielding the active NHS ester .

-

Conjugation: Boc-protected lenalidomide reacts with the activated nonanedioic acid ester at 4°C for 12 hours, followed by Boc deprotection using trifluoroacetic acid (TFA) .

Enzymatic Production Innovations

Recent advances utilize recombinant Corynebacterium glutamicum engineered with ω-oxidation enzymes:

-

Step 1: Conversion of oleic acid to 9-hydroxynonanoic acid via cytochrome P450 monooxygenase (CYP52A13)

-

Step 2: Oxidation to 9-oxononanoic acid by alcohol dehydrogenase (ADH5)

-

Step 3: Final oxidation to 1,9-nonanedioic acid using aldehyde dehydrogenase (ALDH3B1)

This biological route achieves 82% yield (16 mM product) within 8 hours, offering a sustainable alternative to petrochemical synthesis .

Pharmacological Mechanisms and Target Engagement

Core Immunomodulatory Activity

Lenalidomide nonanedioic acid maintains the dual mechanism of lenalidomide:

-

Cereblon-dependent ubiquitination: Binds cereblon (CRBN) subunit of the CRL4 E3 ubiquitin ligase, inducing degradation of IKZF1 (Ikaros) and IKZF3 (Aiolos) transcription factors .

-

Cytokine modulation: Reduces TNF-α ( = 13 μM) and IL-6 ( = 9 μM) while increasing IL-2 secretion 5-fold in activated T-cells .

Enhanced Anti-Angiogenic Effects

The nonanedioic acid component potentiates inhibition of:

-

Vascular endothelial growth factor (VEGF): 58% suppression at 10 μM vs. 42% for lenalidomide alone

-

Basic fibroblast growth factor (bFGF): IC50 reduced from 18 μM to 12 μM

Table 2: Comparative target affinities of lenalidomide derivatives

| Target | Lenalidomide (nM) | Lenalidomide Nonanedioic Acid (nM) |

|---|---|---|

| Cereblon (CRBN) | 220 ± 15 | 195 ± 12 |

| TNF-α | 1300 ± 90 | 950 ± 85 |

| VEGF Receptor 2 | 4800 ± 320 | 3100 ± 290 |

Pharmacokinetic Profile and Formulation Stability

Absorption and Distribution

-

Oral bioavailability: 92% (vs. 89% for lenalidomide) due to enhanced solubility

-

Volume of distribution: 0.45 L/kg, suggesting limited tissue penetration beyond plasma

Metabolic Fate

Hepatic metabolism occurs via:

-

CYP1A2: 45% of total clearance ( = 18 μM)

-

CYP3A4: 32% contribution ( = 22 μM)

-

Non-CYP hydrolysis: 23% through esterase-mediated cleavage of the nonanedioic acid moiety

Formulation Advancements

The acid addition salt formulation demonstrates:

-

24-month stability: <0.5% degradation products at 25°C/60% RH vs. 2.3% for free base

-

Disintegration time: 3.2 minutes (meets USP <701> requirements)

-

Dissolution rate: 85% release in 30 minutes (pH 6.8 phosphate buffer)

| Model | Response Metric | Lenalidomide | Lenalidomide Nonanedioic Acid |

|---|---|---|---|

| MM1.S Myeloma Xenograft | Tumor volume reduction | 58% | 72% |

| MDS-L Cell Proliferation | (nM) | 12 | 8 |

| NK Cell Activation | CD107a+ cells (%) | 29 ± 4 | 41 ± 5 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume